molecular formula C26H18N4 B14778684 5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline

5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline

Cat. No.: B14778684
M. Wt: 386.4 g/mol
InChI Key: JYICLZOZCDLRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline (referred to as cat-PMP in some studies) is a nitrogen-rich heterocyclic compound with a fused quinoxaline backbone. Its structure features two phenyl groups at the 5- and 12-positions, enhancing π-conjugation and stability. This compound has garnered attention in photocatalysis due to its redox-neutral behavior, visible-light responsiveness, and high efficiency in facilitating reactions such as difluoromethylation under mild conditions (room temperature, blue LED irradiation) . Its electronic properties, including a suitable HOMO-LUMO gap, make it a versatile catalyst in organic synthesis.

Properties

Molecular Formula

C26H18N4

Molecular Weight

386.4 g/mol

IUPAC Name

5,12-diphenylquinoxalino[2,3-b]quinoxaline

InChI

InChI=1S/C26H18N4/c1-3-11-19(12-4-1)29-23-17-9-10-18-24(23)30(20-13-5-2-6-14-20)26-25(29)27-21-15-7-8-16-22(21)28-26/h1-18H

InChI Key

JYICLZOZCDLRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=NC5=CC=CC=C5N=C42)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline typically involves a series of organic reactions. One common method is the condensation of o-phenylenediamine with benzil under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the quinoxaline ring .

Industrial Production Methods: Industrial

Biological Activity

5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4C_{14}H_{10}N_{4}. Its structure features a quinoxaline backbone with two phenyl groups attached at the 5 and 12 positions. This configuration is believed to contribute to its biological activity.

PropertyValue
Molecular Weight226.26 g/mol
Melting PointNot readily available
SolubilitySoluble in DMSO
CAS Number2361129-09-9

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Case Study: Induction of Apoptosis
In a study published in Molecules, the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation after treatment with the compound for 24 hours .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research published in Pharmaceutical Biology revealed that it has inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. In vitro experiments showed that it could reduce reactive oxygen species (ROS) levels in neuronal cell cultures .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • Caspase Activation : The compound activates caspases leading to apoptosis in cancer cells.
  • Antioxidant Properties : It scavenges free radicals and reduces oxidative stress in neuronal cells.
  • Membrane Disruption : The antimicrobial activity may be due to disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives (8-Halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxalines)

  • Substituent Effects: Halogen atoms (e.g., Cl, Br) at the 8-position enhance visible-light absorption and oxidative polymerization sensitivity. These derivatives act as photoinitiators in UV-cured coatings and dye-sensitized polymerizations, outperforming non-halogenated analogs in wavelength-specific applications .
  • Applications : Used in photopolymerization due to their oxidizable nature and broad substrate compatibility. Unlike the diphenyl variant, halogenated derivatives are less studied in catalysis but excel in materials science.

Indolo[2,3-b]quinoxaline Derivatives

  • Structural Differences : Incorporation of an indole ring instead of phenyl groups alters electronic properties and biological activity. These derivatives exhibit strong DNA intercalation, leading to anticancer (e.g., HL-60 cell line inhibition) and antiviral (HSV-1, CMV) activities .
  • Pharmacological vs. Catalytic Roles : Unlike the diphenyl compound’s photocatalytic use, indolo derivatives are optimized for medicinal chemistry, with some showing multidrug resistance (MDR) modulation .

Dihydroquinoxalino[2,3-b]phenazine

  • Extended Conjugation: Replacement of quinoxaline with phenazine increases π-conjugation, affecting electronic excitation. This compound (CAS 531-47-5) has distinct photophysical properties, though its applications remain less explored compared to the diphenyl variant .

Thieno[2,3-b]quinoxaline Derivatives

  • Heteroatom Influence : Thiophene rings introduce sulfur-based electronic effects. These derivatives are utilized in asymmetric synthesis and antimicrobial agents, differing from the diphenyl compound’s photocatalytic niche .

Substituent Effects on Properties

Substituent Key Properties Applications Reference
Phenyl (5,12-positions) Enhanced π-conjugation, redox-neutral photocatalysis Difluoromethylation reactions
Halogen (8-position) Visible-light absorption, oxidizable sensitizers Polymerization photoinitiators
Acetyl (5,12-positions) Aggregation-induced emission (AIE), solid-state fluorescence (Φ = 0.12–0.15) Fluorescent materials
Indole DNA intercalation, HOMO energy modulation Anticancer, antiviral agents

Photochemical and Computational Insights

  • Photocatalytic Efficiency : The diphenyl derivative’s ability to operate under visible light with KHCO₃ in DMF contrasts with halogenated analogs requiring specific dye-sensitized systems .
  • HOMO-LUMO Gaps: DFT studies on quinoxalino[2,3-b]quinoxaline derivatives reveal that phenyl substituents stabilize the HOMO level (-5.2 eV), while acetyl groups induce orbital switching (HOMO-1 to HOMO-2), altering excitation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions. A common approach involves reacting aryl 1,2-diamines with α-diketones (e.g., benzil) in solvents like ethanol under reflux. Cyclization occurs via nucleophilic substitution and oxidation steps . Optimization of temperature (e.g., 80–100°C), solvent polarity, and stoichiometry is critical for yields exceeding 60% .
  • Table 1 : Representative Synthesis Protocols

PrecursorsSolventTemperature (°C)Yield (%)Reference
o-Phenylenediamine + BenzilEthanol8065–70
1-(2-Isocyanophenyl)-1H-imidazoleToluene110 (with Ir catalyst)55

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies N–H and C=N stretches (~1600 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (m/z 234.26) . X-ray crystallography resolves π-stacking interactions in the fused quinoxaline system .

Q. What are the recommended handling and storage protocols to ensure stability?

  • Methodological Answer : Store in inert atmospheres (argon) at –20°C to prevent oxidation. Avoid exposure to strong oxidizers and UV light, as decomposition products include nitrogen oxides and carbon monoxide . Use gloveboxes for air-sensitive reactions and monitor purity via HPLC periodically .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., IR vs. NMR) be resolved during structural confirmation?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Cross-validate with computational methods (DFT calculations for IR/NMR predictions) and alternative techniques like X-ray diffraction. For example, discrepancies in N–H stretching frequencies can be resolved by comparing solid-state (KBr pellet) vs. solution-phase IR .

Q. What mechanistic insights explain the cyclization efficiency in the presence of iridium catalysts?

  • Methodological Answer : Iridium photocatalysts promote visible light–driven intramolecular cyclization via single-electron transfer (SET), enhancing regioselectivity. Kinetic studies (e.g., monitoring by UV-Vis) reveal that electron-deficient aryl groups accelerate ring closure by stabilizing transition states .

Q. How can structure-activity relationships (SAR) be explored for anti-proliferative applications?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., HCT-116 for colon cancer) using MTT assays. Vary substituents (e.g., electron-withdrawing groups at C5/C12) to correlate potency with logP values .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinase domains. Validate with MD simulations to assess stability of ligand-receptor complexes .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer :

  • Use flow chemistry to improve heat/mass transfer during cyclization.
  • Optimize catalyst loading (e.g., 2 mol% Ir) and employ green solvents (e.g., PEG-400) to reduce side reactions .
  • Monitor intermediates in real-time via inline FTIR or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.